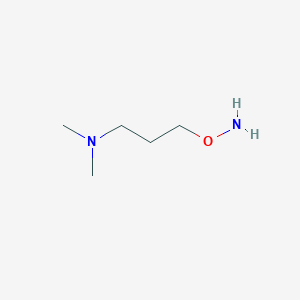

3-(aminooxy)-N,N-dimethylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N2O |

|---|---|

Molecular Weight |

118.18 g/mol |

IUPAC Name |

O-[3-(dimethylamino)propyl]hydroxylamine |

InChI |

InChI=1S/C5H14N2O/c1-7(2)4-3-5-8-6/h3-6H2,1-2H3 |

InChI Key |

CCSGLLUTWAFKJC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCON |

Origin of Product |

United States |

Significance of Multifunctional Amine and Aminooxy Moieties in Molecular Design for Chemical Biology

The presence of both an amine and an aminooxy group within the same molecule, as seen in 3-(aminooxy)-N,N-dimethylpropan-1-amine, offers considerable advantages in molecular design for chemical biology and drug discovery. These functional groups provide a dual handle for chemical modification and conjugation, enabling the construction of complex, multifunctional molecules. iris-biotech.deresearchgate.net

The amine moiety is a fundamental functional group found in a vast array of natural products and pharmaceuticals. researchgate.netfrontiersin.org Its basicity and nucleophilicity allow it to participate in a wide range of chemical transformations and to form ionic interactions, which are often crucial for the binding of a molecule to its biological target. researchgate.net In the context of drug design, the tertiary amine in this compound can influence a molecule's solubility, cell permeability, and pharmacokinetic properties.

The aminooxy moiety is particularly valuable for its ability to undergo chemoselective ligation reactions. iris-biotech.de It reacts specifically with aldehydes and ketones to form stable oxime bonds. iris-biotech.debroadpharm.com This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for bioconjugation—the process of linking molecules to biomolecules such as proteins or peptides. iris-biotech.de The stability of the resulting oxime linkage is significantly higher than that of an imine bond, which is formed from the reaction of a primary amine with a carbonyl group. iris-biotech.de This enhanced stability is attributed to the "alpha effect," where the adjacent heteroatom (oxygen) increases the nucleophilicity of the nitrogen atom. iris-biotech.de

The unique reactivity of the aminooxy group has been exploited in various applications within chemical biology, as detailed in the table below.

| Application | Description |

| Peptide/Protein Ligation | The aminooxy group allows for the controlled and sequential joining of peptide fragments to synthesize large proteins. iris-biotech.de |

| Peptide Cyclization | Constraining a peptide's conformation through cyclization is essential for biological activity. This can be achieved by reacting an aminooxy group with an aldehyde on the same peptide or by using a dialdehyde (B1249045) linker to bridge two aminooxy groups. iris-biotech.de |

| Neoglycopeptide Formation | The reaction between an aminooxy group and a reducing carbohydrate creates stable, unnatural N-glycosylated peptides. This allows researchers to study the influence of glycosylation patterns on peptide and protein structure and function. iris-biotech.de |

| Chelation | The aminooxy moiety can act as a donor group for the chelation of metal ions. For instance, related hydroxamate derivatives are found in siderophores, which form stable complexes with Fe³⁺ and can be used to deliver antibiotics into bacteria via a "Trojan Horse" strategy. iris-biotech.de |

Table 2: Applications of the Aminooxy Moiety in Chemical Biology. iris-biotech.de

By combining these two powerful functional groups, molecules like this compound provide a platform for developing sophisticated molecular probes, bioconjugates, and therapeutic agents where one part of the molecule can be attached to a biomolecule via an oxime linkage, while the other part can be used for further modification or to confer specific physicochemical properties. iris-biotech.denih.gov

Overview of the Current Research Landscape of Aminooxy Alkylamine Derivatives

Precursor-Based Synthetic Routes to the 3-(dimethylamino)propyl Scaffold

The 3-(dimethylamino)propyl group is a common structural motif in a variety of biologically active molecules. Its synthesis as a precursor scaffold is a critical first step in the generation of more complex derivatives, including the target compound 3-(aminooxy)-N,N-dimethylpropan-1-amine.

A primary and widely utilized precursor for installing the 3-(dimethylamino)propyl scaffold is 3-chloro-N,N-dimethylpropan-1-amine and its hydrochloride salt. medchemexpress.comchemicalbook.com This reagent serves as a versatile alkylating agent, enabling the introduction of the dimethylaminopropyl chain onto various nucleophiles. It is frequently employed as a key intermediate in the synthesis of pharmaceuticals, such as Chlorpromazine and Amitriptyline, highlighting its industrial significance. chemicalbook.com

The synthesis of the free base, 3-chloro-N,N-dimethylpropan-1-amine, is typically achieved by neutralizing its commercially available hydrochloride salt. A common laboratory and industrial procedure involves treating an aqueous solution of N,N-dimethylaminopropyl chloride hydrochloride with a strong base like sodium hydroxide. chemicalbook.comchemicalbook.com This acid-base reaction liberates the free amine, which can be isolated as an organic layer. A representative synthesis is detailed in the table below.

| Reactants | Conditions | Yield | Reference |

| N,N-dimethylaminopropyl chloride hydrochloride, Sodium hydroxide | Water, 45°C, 2 hours | 91.07% | chemicalbook.comchemicalbook.com |

Once prepared, this chloro-analogue can be used in alkylation reactions. For instance, in syntheses analogous to those for citalopram, the related Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, is used to introduce the side chain onto an electrophilic carbon center. nih.gov This demonstrates the role of 3-chloro-N,N-dimethylpropan-1-amine as the ultimate source for the scaffold, whether used directly as an alkylating agent or indirectly after conversion into an organometallic reagent.

Strategies for Introducing the Aminooxy Functionality

The aminooxy group (-ONH₂) is a highly valuable functional group in chemical biology and medicinal chemistry due to its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. researchgate.netlouisville.edu This reaction, often termed oximation, is a cornerstone of "click chemistry" because of its high efficiency and mild reaction conditions. louisville.edunih.gov

One of the most direct methods for forming the C-O-N bond of an aminooxy compound is through the O-alkylation of a hydroxylamine (B1172632) derivative. organic-chemistry.org This approach involves a nucleophilic substitution reaction where the oxygen atom of a protected hydroxylamine acts as the nucleophile, attacking an alkyl electrophile, such as an alkyl halide or sulfonate.

To prevent undesired N-alkylation, protected forms of hydroxylamine are commonly used. Reagents like N-hydroxyphthalimide or N,N'-Di-tert-butoxycarbonylhydroxylamine serve as effective hydroxylamine equivalents. organic-chemistry.orgiris-biotech.de The synthesis proceeds by reacting the protected hydroxylamine with an appropriate alkylating agent (e.g., 3-chloro-N,N-dimethylpropan-1-amine or its corresponding alcohol-derived mesylate). Following the successful O-alkylation, a deprotection step is required to liberate the terminal aminooxy group. organic-chemistry.org

| Hydroxylamine Reagent | Alkylating Agent Type | Key Feature | Reference |

| tert-Butyl N-hydroxycarbamate | Alkyl methanesulfonates | Direct O-alkylation of alcohols after conversion to mesylates. | organic-chemistry.org |

| (Boc)₂NOH | Alkyl bromides | Efficient synthesis of alkoxyamine derivatives. | iris-biotech.de |

| N-Hydroxyphthalimide | Diaryliodonium salts | Used for O-arylation, but the principle applies to alkylation. | organic-chemistry.org |

This strategy allows for the controlled and specific formation of the desired O-alkylated product, which is a direct precursor to the final aminooxy compound.

An alternative and powerful strategy for synthesizing substituted aminooxy compounds involves the reduction of an oxime intermediate. This two-step process begins with the formation of an oxime through the reaction of a carbonyl compound (aldehyde or ketone) with hydroxylamine. The resulting C=N double bond of the oxime is then selectively reduced to a C-N single bond, yielding the hydroxylamine derivative (an aminooxy compound).

This methodology is particularly useful in the context of creating more complex structures where the aminooxy nitrogen is further substituted. For example, a synthetic sequence can involve reacting a precursor containing an aminooxy group with an aldehyde to form an initial oxime. acs.org This oxime can then be reduced using a reagent like sodium cyanoborohydride under acidic conditions to produce a substituted aminooxy amine. acs.org This newly formed secondary amine can then be reacted with another aldehyde, again under reductive amination conditions, to create a bis-substituted product. acs.org This iterative approach highlights the versatility of reductive oxime chemistry in building complex molecules with precisely controlled connectivity around the aminooxy core.

Advanced Synthetic Approaches for Bifunctional Conjugates of Aminooxy-Alkylamines

The unique reactivity of the aminooxy group has been harnessed to develop advanced synthetic platforms for creating bifunctional and multifunctional conjugates. These strategies are central to modern drug delivery and diagnostics, where different molecular entities (e.g., a targeting ligand and a therapeutic agent) need to be linked together. nih.gov

An exemplary advanced method is "Aminooxy Click Chemistry" (AOCC). nih.govacs.org This strategy enables the synthesis of bis-homo (two identical ligands) or bis-hetero (two different ligands) conjugates. nih.gov The synthesis often starts with a scaffold molecule containing a protected aminooxy group. After deprotection, the free aminooxy group is reacted with a carbonyl-containing molecule to form an oxime. This oxime can then be subjected to reductive amination with the same or a different carbonyl compound to attach a second ligand. acs.org

This sequential, one-pot approach allows for the modular and high-yield construction of complex molecular architectures. nih.gov For instance, nucleosides have been modified using AOCC to attach two different biologically relevant ligands, demonstrating the power of this method for creating sophisticated oligonucleotide therapeutics. nih.govacs.org The stability of the resulting oxime and N-oxyamide linkages makes these conjugates robust for biological applications. researchgate.netnih.gov

Fundamental Chemical Reactivity and Reaction Mechanisms of 3 Aminooxy N,n Dimethylpropan 1 Amine

Chemoselective Oxime Ligation with Carbonyl Compounds

The reaction between an aminooxy group and a carbonyl compound (an aldehyde or a ketone) to form an oxime bond is a cornerstone of bioconjugation and chemical biology. This transformation is highly chemoselective, proceeding efficiently under mild, often physiological, conditions with water as the sole byproduct. nih.gov

The aminooxy group of 3-(aminooxy)-N,N-dimethylpropan-1-amine exhibits remarkable reactivity towards aldehydes and ketones. iris-biotech.de This enhanced nucleophilicity, when compared to a simple amine, is attributed to the α-effect, where the adjacent oxygen atom's lone pairs destabilize the ground state of the nucleophile and stabilize the transition state of the reaction. ic.ac.ukchemtube3d.com This results in a rapid and selective reaction to form a stable oxime linkage.

The rate of oxime formation is influenced by the nature of the carbonyl compound. Aldehydes are generally more reactive than ketones, primarily due to reduced steric hindrance. nih.govresearchgate.net For instance, kinetic studies have shown that the rate of oxime ligation with 2-pentanone is significantly slower than with aldehydes like citral. researchgate.net Aromatic aldehydes can also be effectively used for rapid ligation reactions. nih.gov

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. nih.gov However, the reaction can proceed efficiently at neutral pH, a critical advantage for biological applications. researchgate.net The use of catalysts, such as aniline (B41778) and its derivatives, can further accelerate the reaction, particularly at neutral pH. nih.govresearchgate.net

Table 1: Factors Influencing the Reactivity of the Aminooxy Group

| Factor | Influence on Reactivity | Rationale |

| Carbonyl Partner | Aldehydes > Ketones | Less steric hindrance in aldehydes. nih.govresearchgate.net |

| pH | Faster at slightly acidic pH | Protonation of the carbonyl group increases electrophilicity. nih.govresearchgate.net |

| Catalysts | Aniline and derivatives increase the rate | Form a more reactive Schiff base intermediate. nih.gov |

A key advantage of the oxime linkage formed from this compound is its significant kinetic stability, particularly its resistance to hydrolysis compared to other imine-based linkages like hydrazones. iris-biotech.dewikipedia.org In aqueous solutions, aliphatic oximes are reported to be 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. wikipedia.org This stability is crucial for applications where the resulting conjugate needs to remain intact under physiological conditions.

The increased stability of oximes is attributed to the inductive effect of the oxygen atom, which makes the C=N bond less susceptible to protonation, a key step in the hydrolysis mechanism. nih.govraineslab.com While hydrolysis is acid-catalyzed, oximes exhibit remarkable stability across a range of pH values, particularly at neutral and basic pH. nih.gov For example, the hydrolysis of some oximes at a pD (deuterium ion concentration in D₂O) greater than 7.0 is often too slow to be measured within a reasonable timeframe. nih.govraineslab.com

Table 2: Comparative Hydrolytic Stability of Imines, Hydrazones, and Oximes

| Linkage | Relative Hydrolytic Stability | Key Reason for Stability |

| Imine | Low | Susceptible to hydrolysis. |

| Hydrazone | Moderate | More stable than imines. wikipedia.org |

| Oxime | High | Significantly more resistant to hydrolysis than hydrazones due to the electronegativity of the oxygen atom. wikipedia.orgnih.govraineslab.com |

The formation of an oxime from an aminooxy compound and a carbonyl group proceeds through a two-step mechanism: addition followed by elimination. The reaction is initiated by the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. nih.govchemtube3d.com This is followed by proton transfer steps to form a tetrahedral carbinolamine intermediate. nih.gov Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final oxime product. nih.govchemtube3d.com

The enhanced nucleophilicity of the aminooxy group, a phenomenon known as the α-effect, is a key factor in the rapid formation of the oxime. ic.ac.uk The α-effect describes the increased reactivity of a nucleophile that has an adjacent atom with lone pair electrons (in this case, the oxygen atom). ic.ac.uk The repulsion between the lone pairs on the nitrogen and the adjacent oxygen raises the energy of the ground state of the nucleophile, thereby lowering the activation energy of the reaction. ic.ac.uk This "super-nucleophilicity" allows for efficient reaction even at neutral pH. ic.ac.uk

Computational studies suggest a concerted mechanism where the N-C bond formation and proton transfers can occur in a nearly synchronous fashion, avoiding the buildup of significant charge separation. ic.ac.uk

Reactivity and Coordination Properties of the Tertiary Amine Moiety

The presence of the N,N-dimethylpropan-1-amine portion of the molecule introduces a tertiary amine functionality, which imparts distinct chemical properties separate from the aminooxy group.

The tertiary amine in this compound is a Brønsted-Lowry base, capable of accepting a proton to form a quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom makes it basic. Like other tertiary amines, its boiling point is likely to be lower than that of primary or secondary amines of similar molecular weight due to the absence of N-H bonds and thus, the inability to act as a hydrogen bond donor. msu.edu However, it can act as a hydrogen bond acceptor.

The basicity of the tertiary amine allows for the formation of salts with various acids. This property can be utilized to modify the solubility and handling characteristics of the compound. For instance, treatment with hydrochloric acid would yield the corresponding hydrochloride salt.

The lone pair of electrons on the nitrogen of the tertiary amine allows it to function as a Lewis base, donating its electron pair to an electron-deficient species (a Lewis acid). Tertiary amines are known to be effective catalysts in a variety of organic reactions. rsc.orgresearchgate.net For example, tertiary amines can catalyze the three-component Strecker reaction for the synthesis of α-aminonitriles. rsc.orgresearchgate.net

In the context of this compound, the tertiary amine moiety could potentially participate in intramolecular catalysis or act as a catalytic center in more complex molecular architectures. While specific catalytic applications of this particular compound are not extensively documented in the provided search results, the inherent Lewis basicity of the tertiary amine group suggests its potential for use in catalyzing reactions such as Michael additions, Baylis-Hillman reactions, and other transformations where a Lewis basic catalyst is required. chemrxiv.org

Other Transformations Involving the Aminooxy and Tertiary Amine Functions

The synthesis of hydroxylamine (B1172632) derivatives, including structures analogous to the aminooxy group in this compound, can be effectively achieved through the reduction of oximes. researchgate.net This synthetic route is significant due to the ready availability of oximes, which can be easily prepared from the condensation of aldehydes or ketones with hydroxylamine. researchgate.netbyjus.com However, the transformation presents considerable challenges. The primary difficulty lies in the selective reduction of the carbon-nitrogen double bond (C=N) without causing the cleavage of the relatively weak nitrogen-oxygen (N-O) single bond. researchgate.netnih.gov Over-reduction leading to the formation of primary amines is a common side reaction that diminishes the yield of the desired hydroxylamine product. researchgate.netresearchgate.net

The catalytic reduction of oximes is a direct pathway to valuable hydroxylamine compounds. researchgate.netnih.gov Historically, methods for the heterogeneous hydrogenation of oximes often required harsh reaction conditions and catalysts with high loadings of precious metals. researchgate.net Early successful systems utilized platinum-based heterogeneous catalysts with hydrogen gas as the reductant, often in the presence of stoichiometric quantities of a strong Brønsted acid. researchgate.netnih.gov

More recent advancements have led to the development of both metal-free and transition-metal-based homogeneous catalysts that exhibit high turnover numbers. researchgate.netnih.gov For instance, nickel-catalyzed asymmetric reduction of oximes under hydrogen pressure has been shown to produce N,O-disubstituted hydroxylamines in high yields and enantiomeric excess. nih.gov

The reduction of oxime ethers is a particularly relevant method for synthesizing N,O-disubstituted hydroxylamines, which share the core structural feature of this compound. researchgate.netnih.gov Traditional approaches have relied on stoichiometric reducing agents like borohydrides, hydrosilanes, and organotin hydrides. researchgate.netnih.gov The key to the success of these reactions is the selective reduction of the C=N bond while preserving the labile N-O bond. nih.gov For aldoxime substrates, specific solvent choices, such as 1,4-dioxane, have been employed to facilitate selective reduction to the corresponding N,O-disubstituted hydroxylamines in excellent yields. nih.gov

The stereochemistry of the oxime, specifically its E/Z geometry, can significantly influence the stereoselectivity of asymmetric reduction reactions, sometimes necessitating additional synthetic steps to prepare the appropriate isomer. researchgate.netnih.gov

Below is a data table summarizing various methods for the reduction of oximes to hydroxylamines.

| Method | Catalyst/Reagent | Conditions | Substrate Scope | Outcome/Key Feature | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalytic Hydrogenation | Platinum-based catalysts | H₂ gas, stoichiometric strong Brønsted acid | General oximes | One of the first successful systems for this transformation. researchgate.netnih.gov | researchgate.netnih.gov |

| Homogeneous Asymmetric Catalysis | Nickel catalyst | 50 bar H₂, acid additive | Ketoximes | Produces chiral N,O-disubstituted hydroxylamines in high yield (up to 99%) and high enantiomeric excess (up to 99%). nih.gov | nih.gov |

| Stoichiometric Reduction of Oxime Ethers | Borohydrides, Hydrosilanes, Organotin hydrides | Varies with reagent | Oxime ethers | A traditional method for synthesizing N,O-disubstituted hydroxylamines. researchgate.netnih.gov | researchgate.netnih.gov |

| Selective Aldoxime Reduction | Not specified | 1,4-Dioxane as solvent | Aldoximes | Achieves selective reduction of the C=N bond to afford N,O-disubstituted hydroxylamines in excellent yields (89–95%). nih.gov | nih.gov |

Structural Diversity and Derivatization Strategies for 3 Aminooxy N,n Dimethylpropan 1 Amine Analogues

Design and Synthesis of Aminooxy-Functionalized Building Blocks for Bioconjugation

Aminooxy-Amino Acid Derivatives and Their Role in Peptide Synthesis

The incorporation of aminooxy functionalities into peptides is a powerful strategy for enabling site-specific modifications. This is typically achieved through the synthesis of amino acid derivatives where the side chain is functionalized with an aminooxy group. These specialized amino acids can then be used in standard solid-phase peptide synthesis (SPPS) protocols. researchgate.netpeptide.com

The synthesis of these aminooxy-amino acid derivatives often starts from readily available amino acid precursors. researchgate.net For instance, N-alkylaminooxy amino acids have been synthesized and efficiently incorporated into peptides using Boc-chemistry-based SPPS. researchgate.net A key challenge in the synthesis of aminooxy-peptide precursors is the high reactivity of the aminooxy moiety itself, which can lead to side reactions, such as over-acylation. rsc.orgnih.gov To circumvent this, strategies have been developed that include the use of orthogonally protected aminooxy acetic acid (Aoa) derivatives compatible with both Fmoc- and Boc-SPPS. rsc.org An improved procedure for the solid-phase coupling of Boc-aminooxyacetic acid to peptides avoids base-containing activation mixtures, which practically suppresses the unwanted over-acylation side reaction and leads to nearly quantitative yields of Aoa-peptides. nih.gov

Once incorporated into a peptide chain, the deprotected aminooxy group provides a chemoselective handle for reaction with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond. iris-biotech.deiris-biotech.de This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with other functional groups present in biological systems. nih.govrsc.org The stability of the resulting oxime bond is significantly higher than that of imines formed from simple amines. iris-biotech.de

This methodology allows for a variety of applications, including:

Peptide Cyclization: Creating cyclic peptides by reacting an aminooxy group and an aldehyde on the same peptide chain or by bridging two aminooxy side chains with a dialdehyde (B1249045) linker. iris-biotech.deiris-biotech.de

Segment Condensation: Synthesizing large proteins by the sequential and controlled ligation of different peptide fragments. iris-biotech.deiris-biotech.de

Neoglycopeptide Synthesis: The chemoselective glycosylation of peptides at the aminooxy side chains to create neoglycopeptides, which are valuable for studying the effects of glycosylation on peptide and protein structure and function. researchgate.netiris-biotech.de

| Aminooxy-Amino Acid Application | Description | Key Advantage |

| Peptide Cyclization | Formation of cyclic peptides through intramolecular oxime bond formation. | Imposes conformational constraints essential for biological activity. iris-biotech.deiris-biotech.de |

| Segment Condensation | Assembly of large proteins from smaller, synthesized peptide fragments. | Allows for controlled, sequential ligation. iris-biotech.deiris-biotech.de |

| Neoglycopeptide Synthesis | Attachment of carbohydrates to the peptide backbone via the aminooxy handle. | Provides access to biologically relevant neoglycopeptides for structure-function studies. researchgate.net |

Integration into Poly(ethylene glycol) (PEG) Conjugates

Poly(ethylene glycol) (PEG) is a hydrophilic polymer frequently conjugated to therapeutic proteins and peptides to improve their pharmacokinetic properties. Creating aminooxy-functionalized PEG reagents allows for the site-specific attachment of PEG chains to biomolecules containing an aldehyde or ketone group. broadpharm.comaxispharm.com

These specialized reagents, often referred to as aminooxy PEGs or oxyamine PEGs, react with carbonyl groups to form stable oxime bonds under mild conditions. precisepeg.com The synthesis of these linkers can be achieved from commercially low-cost chemicals to produce, for example, a Boc-protected aminooxy PEG-6 linker ready for attachment to a peptide fragment. google.com

A wide variety of heterobifunctional aminooxy PEG derivatives are available, incorporating a second functional group at the other end of the PEG chain. precisepeg.combiochempeg.com This versatility allows for a broad range of bioconjugation applications.

Table of Common Heterobifunctional Aminooxy PEG Derivatives

| Second Functional Group | Potential Application |

|---|---|

| Carboxylic Acid (COOH) | Further coupling reactions, surface immobilization. precisepeg.com |

| Amine (NH2) | Reaction with activated esters, peptide synthesis. broadpharm.comprecisepeg.com |

| Azide (N3) | Participation in "click chemistry" reactions. broadpharm.comprecisepeg.com |

| NHS ester | Reaction with primary amines. precisepeg.com |

| Maleimide (Mal) | Specific reaction with thiol groups (e.g., cysteine). broadpharm.comprecisepeg.com |

| Alkyne | Participation in "click chemistry" reactions. precisepeg.com |

| Biotin | Affinity labeling and purification. precisepeg.com |

The integration of PEG through oxime ligation has been successfully used in the preparation of numerous bioconjugates, including polymer-protein conjugates, peptide dendrimers, and hydrogels. nih.govprecisepeg.com

Conjugation with Branched Glyceryl (BGL) Systems for Enhanced Water Affinity

While information directly conjugating "3-(aminooxy)-N,N-dimethylpropan-1-amine" with branched glyceryl (BGL) systems is not prevalent in the search results, the principle of using branched linkers to modify biomolecules is well-established. Branched linkers are utilized in the construction of antibody-drug conjugates (ADCs) to increase the drug-to-antibody ratio (DAR). rsc.orgnih.gov These linkers can be designed with varying lengths, often incorporating hydrophilic spacers like PEG fragments, to optimize the properties of the final conjugate. nih.gov

The concept of using hydrophilic linkers is central to bioconjugation. Linkers often incorporate a hydrophilic element to ensure the solubility and stability of the resulting conjugate. nih.gov Glyceryl units, being polyols, are inherently hydrophilic. Therefore, a branched glyceryl system functionalized with an aminooxy group would be a logical strategy to enhance the water affinity of a target biomolecule. Such a linker would provide a multivalent scaffold of hydroxyl groups, significantly increasing the hydrophilicity of the conjugate. While specific examples with BGL are not detailed, the use of linkers like glyceryl for various applications, including attachment to oligonucleotides, is known. biosyn.com The design of such linkers would involve synthesizing a core branched glyceryl structure and subsequently attaching one or more aminooxy moieties for conjugation to carbonyl-containing biomolecules.

Strategies for Incorporating Reporter Groups and Bioactive Moieties

The true power of bioconjugation is realized when it is used to attach reporter groups (like fluorescent dyes or biotin) or other bioactive molecules (like peptides or proteins) to a target of interest. Aminooxy chemistry provides a robust and selective method for achieving this.

Biotinylation and Fluorescent Labeling Approaches

The reaction between an aminooxy-functionalized molecule and a carbonyl group on a biomolecule is a widely used strategy for labeling. biotium.com This process typically involves two steps: first, the introduction of an aldehyde or ketone group onto the target biomolecule (e.g., through mild periodate oxidation of glycoproteins), followed by reaction with an aminooxy-functionalized reporter group. biotium.combiotium.com

Biotinylation: Aminooxy-biotin is a reagent used to covalently attach biotin to biomolecules such as polysaccharides, glycoproteins, or antibodies that bear or have been modified to bear aldehyde or ketone groups. genetargetsolutionsshop.com.au This labeling is highly efficient and can be used on cell-surface glycans of living cells. biotium.comgenetargetsolutionsshop.com.au The stable oxime bond formed is an advantage over the less stable hydrazone linkages formed by hydrazide reagents. biotium.comgenetargetsolutionsshop.com.au

Fluorescent Labeling: A vast array of fluorescent dyes has been derivatized with aminooxy groups. These include:

CF® Dyes: A line of next-generation fluorescent dyes known for their brightness, photostability, and water solubility. biotium.comgenetargetsolutionsshop.com.au Aminooxy versions of these dyes are available in a wide range of colors, from UV to near-infrared. biotium.com For example, CF™594 is a deep-red fluorescent dye with high quantum yield and photostability.

Fluorescein: Fluorescein oxyamine is a green fluorescent dye that reacts with ketones or aldehydes. sunlightstech.com

Other Dyes: Aminooxy derivatives of dyes like TAMRA and ROX are also available. biotium.com

The reaction can be accelerated by using a catalyst like aniline (B41778). biotium.comgenetargetsolutionsshop.com.au This method of labeling antibody glycosylation sites is a useful alternative to traditional amine labeling, especially when the latter affects the antibody's binding affinity. biotium.comgenetargetsolutionsshop.com.au

| Reporter Group | Reagent Type | Target Functional Group | Resulting Linkage | Key Feature |

| Biotin | Aminooxy-biotin | Aldehyde/Ketone | Oxime | Stable bond, useful for affinity purification and detection. genetargetsolutionsshop.com.au |

| Fluorescent Dyes | Aminooxy-CF® Dyes, Aminooxy-Fluorescein, etc. | Aldehyde/Ketone | Oxime | Enables fluorescent detection in applications like microscopy and flow cytometry. biotium.com |

Directed Conjugation with Peptides and Proteins

Oxime ligation is a cornerstone of site-specific protein modification. nih.gov To achieve directed conjugation, a unique aldehyde or ketone group must be introduced into the target protein. A powerful method for this is the use of a genetically encoded "aldehyde tag". nih.govresearchgate.net

This technique involves incorporating a short peptide sequence (as few as 6 residues) that is recognized by the formylglycine-generating enzyme (FGE). nih.govh1.co FGE oxidizes a specific cysteine residue within this tag to a formylglycine residue, which contains an aldehyde group. nih.govnih.gov This process can be performed in mammalian cells, allowing for the production of recombinant proteins with a site-specific chemical handle. nih.govresearchgate.net

Once the aldehyde-tagged protein is produced and isolated, it can be selectively reacted with a molecule containing an aminooxy group, such as an aminooxy-functionalized peptide, a fluorescent probe, or an affinity tag. nih.govresearchgate.net This approach has been successfully applied to monoclonal antibodies, membrane-associated proteins, and cytosolic proteins. nih.govresearchgate.net

The kinetics of oxime ligation can be significantly enhanced. Using aniline catalysis with aromatic aldehydes can lead to rate constants of 10¹–10³ M⁻¹s⁻¹, enabling efficient labeling of peptides and proteins at low micromolar concentrations and neutral pH. acs.orgnih.gov This rapid ligation is particularly valuable for time-sensitive applications. nih.govrsc.org

This strategy of combining a genetically encoded aldehyde tag with aminooxy chemistry allows for the precise, directed conjugation of a wide variety of bioactive moieties to proteins, creating homogenous bioconjugates with well-defined structures and functions. nih.gov

Structure Activity Relationship Sar and Molecular Design Considerations for Aminooxy Containing Systems

Impact of Aminooxy Moiety Position and Linker Length on Molecular Recognition

The spatial orientation of the aminooxy group and the length of the linker connecting it to other molecular fragments are critical determinants of molecular recognition. embopress.org In 3-(aminooxy)-N,N-dimethylpropan-1-amine, the three-carbon (propyl) linker provides a degree of flexibility that can influence how the molecule interacts with biological targets or surfaces.

Research Findings on Linker Length:

Studies on various molecular systems have demonstrated that linker length significantly affects binding affinity and biological activity. For instance, in the context of protein-ligand interactions, an optimal linker length is necessary to bridge specific subsites on a target protein. embopress.org Research on bifunctional molecules has shown that both shortening and elongating a linker can drastically alter binding affinity, sometimes by orders of magnitude. embopress.org While specific studies on this compound are not extensively detailed in the provided results, the principles derived from analogous systems are highly relevant. For example, in the development of hydrogels, the length and hydrophobic character of aminooxy-linkers were found to influence the mechanical stiffness of the resulting material. mtak.hu

The position of the aminooxy moiety is also paramount. Its terminal location in this compound makes it readily available for conjugation reactions, such as the formation of stable oxime linkages with aldehydes and ketones. acs.orglouisville.edu This chemoselective reaction is a cornerstone of "click chemistry" and is widely used for immobilizing molecules on surfaces and labeling biomolecules. louisville.edumdpi.com The efficiency of these reactions can be modulated by the accessibility of the aminooxy group, which is directly related to the linker's properties.

| Linker Characteristic | Impact on Molecular Recognition | Example from Research |

|---|---|---|

| Length | Affects the ability to bridge binding sites and influences binding affinity. embopress.org | In POU domain proteins, a minimal linker length of 10-14 amino acids was required for optimal DNA binding. embopress.org |

| Flexibility/Rigidity | Influences the conformational freedom and the ability to adopt an optimal binding conformation. | In hyaluronan-oxime hydrogels, the rigidity/flexibility of the aminooxy-linker affected imine conversion. mtak.hu |

| Composition (Hydrophobicity) | Can influence non-specific interactions and solubility. | Hydrophobic character of aminooxy-linkers was shown to decrease the mechanical stiffness of hydrogels. mtak.hu |

Influence of the Tertiary Amine Moiety on Conformational Landscape and Electronic Properties

Conformational Landscape:

Tertiary amines, such as the one present in this compound, can influence the molecule's three-dimensional shape. The nitrogen atom in a tertiary amine is sp³ hybridized and has a lone pair of electrons, leading to a trigonal pyramidal geometry. However, tertiary amines can undergo a process called nitrogen inversion, where the lone pair "flips" to the other side of the nitrogen atom, leading to a rapid interconversion between enantiomeric conformations. libretexts.org This conformational flexibility can be advantageous in molecular recognition, allowing the molecule to adapt its shape to fit a binding site. The propyl linker also contributes to the molecule's conformational freedom through rotation around its single bonds.

Electronic Properties:

The tertiary amine group is electron-donating due to the inductive effect of the alkyl groups. libretexts.org This increases the electron density on the nitrogen atom, making it a stronger base compared to primary or secondary amines. libretexts.org The basicity of the tertiary amine can be crucial for its interaction with biological targets, as it can participate in hydrogen bonding or ionic interactions when protonated. The presence of the electron-donating tertiary amine can also electronically influence the reactivity of the distant aminooxy group, although this effect is likely to be modest due to the insulating nature of the propyl chain.

| Property | Influence of the Tertiary Amine | Consequence |

|---|---|---|

| Basicity | Alkyl groups are electron-donating, increasing the electron density on the nitrogen. libretexts.org | The tertiary amine is a relatively strong base, capable of forming ionic interactions. libretexts.org |

| Conformational Flexibility | Nitrogen inversion and rotation around C-N and C-C bonds. libretexts.org | Allows the molecule to adopt various conformations to fit binding sites. |

| Nucleophilicity | The lone pair of electrons makes the nitrogen atom nucleophilic. | Can participate in nucleophilic reactions, although less reactive than the aminooxy group. |

Rational Design Principles for Modulating Reactivity and Specificity in Chemical Applications

The principles of rational design can be applied to molecules like this compound to fine-tune their properties for specific applications. nih.govnih.gov

Modulating Reactivity:

The primary reactive center of this molecule is the aminooxy group, which readily reacts with carbonyl compounds to form stable oximes. iris-biotech.delouisville.edu The rate of this reaction can be influenced by the pH of the medium. The reaction is generally faster under slightly acidic conditions, which catalyze the dehydration step of oxime formation.

The nucleophilicity of the aminooxy group itself is a key factor. While difficult to modify directly within this specific molecule, in a broader context, the electronic environment around the aminooxy group can be altered in related compounds to modulate its reactivity.

Enhancing Specificity:

For applications requiring specific targeting, this compound can be conjugated to a recognition motif, such as a peptide, an antibody, or a small molecule with known binding properties. The propyl linker provides a convenient attachment point and spacer to ensure that the recognition motif can interact with its target without steric hindrance from the rest of the molecule.

The choice of the linker is a critical design element. By varying the length, rigidity, and chemical nature of the linker, it is possible to optimize the orientation and presentation of the conjugated molecule, thereby enhancing its specificity and affinity for its target. embopress.orgnih.gov For example, a more rigid linker might be used to pre-organize the molecule into a bioactive conformation, while a flexible linker could allow for more adaptability in binding.

Design Principles Summary:

Linker Optimization: Adjusting the length and composition of the alkyl chain can optimize the distance and orientation for molecular recognition. embopress.orgnih.gov

pH Control: The reactivity of the aminooxy group for oxime ligation can be controlled by adjusting the pH of the reaction environment.

Conjugation to Targeting Moieties: To enhance specificity, the molecule can be attached to a known binding partner for a specific biological target.

Introduction of Steric Hindrance: In related molecules, the introduction of bulky groups near the reactive centers can be used to control selectivity by sterically hindering unwanted reactions. nih.gov

By applying these rational design principles, the chemical and biological properties of this compound and related aminooxy-containing compounds can be systematically modified to suit a wide range of applications in chemistry, biology, and materials science.

Advanced Applications in Chemical Biology, Materials Science, and Catalysis

Bioconjugation and Molecular Assembly Strategies

The ability to form stable oxime bonds chemoselectively has positioned aminooxy-containing reagents as invaluable components in the assembly of complex biomolecular architectures. These strategies are central to creating novel proteins, peptides, and other biopolymers with tailored functions.

The synthesis of large proteins and peptides is often challenged by the limitations of stepwise solid-phase peptide synthesis (SPPS). A convergent approach, known as fragment condensation, addresses this by joining smaller, pre-synthesized peptide segments. Oxime ligation is a key technology in this area. iris-biotech.despringernature.com In this strategy, one peptide fragment is synthesized with a C-terminal aldehyde or ketone, while another is functionalized with an N-terminal aminooxy group, such as that provided by 3-(aminooxy)-N,N-dimethylpropan-1-amine or an aminooxy-derivatized amino acid.

The two unprotected peptide fragments are then joined in solution under mild acidic to neutral pH conditions. The reaction is highly chemoselective, avoiding interference from the various functional groups present in the amino acid side chains. rsc.org This method allows for the controlled and sequential ligation of multiple peptide fragments to construct large, functional proteins that would be difficult to access through traditional synthetic routes. iris-biotech.de The stability of the resulting oxime bond ensures the integrity of the final protein conjugate. rsc.org

Table 1: Comparison of Ligation Chemistries for Peptide Synthesis

| Feature | Oxime Ligation | Native Chemical Ligation (NCL) |

| Reactive Groups | Aminooxy + Aldehyde/Ketone | N-terminal Cysteine + C-terminal Thioester |

| Bond Formed | Oxime (C=N-O) | Native Amide (C(O)-NH) |

| Byproduct | Water | Thiol |

| pH Conditions | Mildly acidic to neutral (pH 4-7) | Neutral (pH ~7) |

| Key Advantages | Bioorthogonal, stable linkage, versatile functionalization | Forms a native peptide bond |

| Limitations | Forms a non-native linkage | Requires an N-terminal cysteine at the ligation site |

Macrocyclization is a widely used strategy to enhance the therapeutic properties of peptides, including their stability, binding affinity, and cell permeability. nih.govnih.gov Intramolecular oxime ligation provides a straightforward and efficient method for peptide cyclization. researchgate.netanu.edu.aursc.org This is achieved by synthesizing a linear peptide that incorporates both an aminooxy-containing amino acid and an amino acid with a ketone or aldehyde in its side chain.

Upon cleavage from the solid-phase resin, the peptide is induced to cyclize under appropriate pH conditions, forming a stable macrocycle containing an oxime bond. nih.govresearchgate.net This "head-to-side chain" or "side chain-to-side chain" cyclization imposes significant conformational constraints on the peptide, which can lock it into a bioactive conformation. iris-biotech.de This bioorthogonal approach is compatible with a wide range of peptide sequences and has been used to generate libraries of cyclic peptides for screening and drug discovery. anu.edu.aunih.gov

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The study of glycobiology often requires access to homogenous glycoproteins, which are difficult to isolate from natural sources. Aminooxy-based chemoselective ligation offers a powerful solution for synthesizing well-defined glycoconjugates and "neo-glycopeptides". researchgate.netnih.govacs.org

In this approach, a peptide is functionalized with an aminooxy group. This peptide can then be reacted with an unprotected reducing sugar in aqueous solution. The aminooxy group selectively attacks the aldehyde of the open-chain form of the sugar, resulting in a stable oxime-linked glycopeptide. researchgate.netnih.gov An important advantage of this method is that it does not require complex protecting group chemistry for the carbohydrate, simplifying the synthetic process significantly. researchgate.net Using N-alkylated aminooxy groups, such as the one in this compound, can help ensure that the attached sugar remains in its biologically relevant cyclic form. researchgate.netresearchgate.net This methodology provides access to arrays of glycoconjugates for probing the biological roles of carbohydrates. researchgate.net

Soluble antigen arrays (SAgAs) are multivalent biopolymeric constructs designed for antigen-specific immunotherapy, aiming to induce tolerance in autoimmune diseases. nih.govnih.gov These arrays typically consist of a biocompatible polymer backbone, such as hyaluronic acid, to which multiple copies of antigenic peptides are attached via linkers. nih.gov

Aminooxy-containing bifunctional linkers are well-suited for the construction of such biopolymers. A molecule like this compound can be modified to possess a second reactive group at its amine terminus. This linker can first be attached to the polymer backbone. The free aminooxy groups along the polymer can then be used to conjugate aldehyde- or ketone-modified antigenic peptides via oxime ligation. This modular "click" approach allows for the efficient and controlled assembly of SAgAs with a high density of antigens, which has been shown to be more effective at engaging T cells than free peptides. nih.gov

Development of Chemical Probes and Functional Research Tools

Chemical probes are essential small molecules used to study and manipulate biological processes. nih.gov The unique reactivity of the aminooxy group makes it a valuable functional handle for designing probes that can selectively label biomolecules or modulate the activity of specific biological targets.

Aminooxy-containing compounds have been investigated as modulators of various biological pathways. The aminooxy functional group can interact with or inhibit enzymes, or alter cellular processes. For instance, a related compound, 3-aminooxy-1-aminopropane, has been shown to exert an antiproliferative effect on the malaria parasite Plasmodium falciparum. nih.gov It achieves this by inhibiting polyamine biosynthesis, leading to a significant reduction in intracellular levels of putrescine and spermidine (B129725), which are essential for parasite development. nih.govnih.gov

Furthermore, aminooxy-functionalized probes have been designed to detect specific post-translational modifications. A notable example is the development of a clickable aminooxy alkyne probe (AO-alkyne) to monitor cellular ADP-ribosylation on acidic amino acids. nih.govacs.orgnih.gov The aminooxy group reacts with the ester linkage between ADP-ribose and glutamate/aspartate residues on proteins. The probe's alkyne handle can then be "clicked" with an azide-containing reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.govnih.gov This tool has been instrumental in studying the function of PARP enzymes and understanding the dynamics of this key cellular signaling event. nih.gov

Coordination Chemistry and Catalytic Roles

The dual functionality of this compound—containing both an aminooxy group and a tertiary amine—imparts interesting properties for its use in coordination chemistry and catalysis.

Aminooxy-amine systems can function as effective ligands for a variety of metal ions. The nitrogen atom of the tertiary amine and the oxygen or nitrogen atom of the aminooxy group can act as donor atoms, allowing the molecule to function as a bidentate ligand, forming a stable chelate ring with a central metal ion. This behavior is analogous to well-studied aminocarboxylate ligands, which form stable five-membered chelate rings with metals via their amine and carboxylate groups wikipedia.org.

The denticity and nature of the coordinating atoms significantly influence the properties of the resulting metal complex. In aminooxy-amine systems, the tertiary amine is a "hard" donor, while the aminooxy group can also act as a donor for chelation iris-biotech.de. The coordination of such ligands to metal ions can alter the metal's electronic properties, solubility, and reactivity. Studies on various amine-containing ligands have shown that factors like denticity (the number of donor groups) and whether the ligand is linear or macrocyclic have a substantial impact on the absorption spectra and photoredox properties of the metal complex wayne.edunih.gov. For instance, ligands with higher denticity often induce a more significant shift in the absorbance of the metal ion wayne.edunih.gov.

Table 2: Potential Coordination Modes of Aminooxy-Amine Ligands

| Metal Ion (M) | Potential Donor Atoms | Chelate Ring Size | Resulting Complex |

|---|---|---|---|

| M²⁺/M³⁺ | Tertiary Amine (N), Aminooxy (O) | 6-membered | [M(this compound)ₓ]ⁿ⁺ |

This interactive table illustrates the potential ways the this compound molecule can coordinate with a metal ion, acting as a bidentate ligand.

Oximes, formed from the reaction of this compound with carbonyls, are versatile intermediates in metal-catalyzed transformations. A key area of investigation is the cleavage of the N-O bond within the oxime moiety, which is relatively weak (average energy of about 57 kcal/mol) mdpi.comresearchgate.net. This bond can be cleaved using various transition metals (e.g., iron, copper, rhodium, palladium) to generate highly reactive iminyl radicals nsf.gov.

These metal-generated iminyl radicals can participate in a wide range of synthetic transformations, including:

Cyclization Reactions: Intramolecular addition to alkenes or arenes to form N-heterocycles.

Cross-Coupling Reactions: Combination with a metal catalyst to undergo C-H activation and subsequent coupling.

Reductive Transformations: Conversion to amines or other nitrogen-containing functional groups wikipedia.org.

The mechanism of N-O bond fragmentation can proceed through different pathways depending on the metal and the oxime derivative. Common pathways include single-electron transfer (SET) to form a radical anion that fragments, or oxidative insertion of the metal directly into the N-O bond nsf.gov. The use of inexpensive and non-toxic metals like iron has made these reactions more sustainable and appealing for various applications mdpi.com.

While this compound does not directly activate hydroxyl groups, it plays a crucial indirect role by converting them into more reactive functionalities. The process begins with the oxidation of a primary or secondary alcohol (hydroxyl group) to its corresponding aldehyde or ketone. This carbonyl compound can then be readily converted into a stable oxime by reacting with the aminooxy group.

This transformation effectively "activates" the original hydroxyl site for further reactions that are not possible with the alcohol itself. The oxime functionality serves as a versatile synthetic handle. As discussed previously, the N-O bond of the oxime is susceptible to cleavage under metal catalysis, photocatalysis, or other conditions to generate reactive intermediates nsf.govresearchgate.net. Therefore, the conversion of a hydroxyl group to an oxime provides an entry point for a host of chemical transformations, including the formation of amines, nitriles, and various nitrogen-containing heterocycles wikipedia.orgresearchgate.net. This multi-step strategy allows for the functionalization of molecules at positions that were initially unreactive hydroxyl groups.

Computational Chemistry and Theoretical Studies of 3 Aminooxy N,n Dimethylpropan 1 Amine Systems

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 3-(aminooxy)-N,N-dimethylpropan-1-amine and its inherent flexibility. ijpsr.com The presence of several rotatable single bonds in its propan-1-amine backbone allows the molecule to adopt a multitude of conformations, each with a distinct energy level. Identifying the most stable, low-energy conformations is crucial as they are the most likely to be present under experimental conditions and to participate in chemical interactions.

Computational conformational analysis is typically initiated using molecular mechanics force fields, such as MMFF94 or AMBER. These methods are computationally efficient and well-suited for exploring the vast conformational space of flexible molecules. researchgate.net The process involves systematically rotating the bonds within the molecule and calculating the potential energy of each resulting conformation. This exploration leads to the identification of several local energy minima on the potential energy surface.

Below is a hypothetical data table summarizing the results of a conformational analysis, illustrating the relative energies and key dihedral angles for a few low-energy conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (N-C-C-C) (°) | Dihedral Angle 2 (C-C-C-O) (°) | Dihedral Angle 3 (C-C-O-N) (°) |

| 1 | 0.00 | 178.5 | -65.2 | 175.1 |

| 2 | 0.85 | -179.1 | 68.4 | 176.8 |

| 3 | 1.23 | 62.3 | 177.9 | -70.3 |

| 4 | 1.57 | -60.8 | -178.5 | 72.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Reactivity and Interaction Mechanisms

To gain a deeper understanding of the electronic structure and chemical reactivity of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost for molecules of this size. nrel.gov These calculations can provide a wealth of information about the molecule's reactivity and how it might interact with other chemical species. mdpi.com

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be regions of high negative potential.

The following table presents hypothetical data from quantum chemical calculations on this compound, performed at a common level of theory such as B3LYP/6-31G(d,p). acs.org

| Quantum Chemical Descriptor | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on N (amine) | -0.45 e |

| Mulliken Charge on O (oxy) | -0.38 e |

Note: The data in this table is hypothetical and for illustrative purposes.

These calculations help in understanding the mechanisms of potential reactions. For instance, the nucleophilic character of the amine and aminooxy groups can be quantified, providing insights into their reactivity towards electrophiles. acs.orgnih.gov

Predictive Modeling of Molecular Interactions and Binding Affinities in Chemical Systems

Predictive modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how this compound might interact with other molecules, such as proteins or other chemical entities. nih.gov These methods are fundamental in fields like drug discovery for predicting the binding affinity and mode of a ligand to a target. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In a typical scenario, the low-energy conformers of this compound, identified through conformational analysis, would be docked into the binding site of a hypothetical target protein. A scoring function is then used to estimate the binding affinity, providing a rank of the most likely binding poses.

Following docking, molecular dynamics simulations can be performed to provide a more detailed and dynamic picture of the interaction. dntb.gov.ua An MD simulation would treat the atoms of the system as classical particles and simulate their movements over time by solving Newton's equations of motion. This allows for the observation of how the ligand and its target adapt to each other and the stability of their interactions. Key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, can be monitored throughout the simulation.

The binding free energy, a more accurate measure of binding affinity, can also be calculated from the MD simulation trajectories using methods like MM/PBSA or MM/GBSA.

A hypothetical summary of a predictive modeling study for the interaction of this compound with a target protein is presented below.

| Parameter | Result |

| Docking Score (kcal/mol) | -7.2 |

| Predicted Binding Affinity (Ki) | 5.8 µM |

| Key Interacting Residues | Asp120, Tyr85, Ser124 |

| Predominant Interaction Types | Hydrogen bond with Asp120, π-cation interaction with Tyr85 |

| Stability in MD Simulation | Stable over 100 ns, RMSD < 2 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Such predictive studies are invaluable for generating hypotheses about the molecular interactions of this compound, guiding further experimental research.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 3-(aminooxy)-N,N-dimethylpropan-1-amine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the N,N-dimethyl group, the three methylene groups of the propane chain, and the protons of the aminooxy group. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

Due to the absence of published experimental NMR data for this compound, the following table presents predicted ¹H NMR chemical shifts for a closely related analog, 3-Aminooxy-1-propanamine . These predictions offer insight into the expected spectral features.

| Proton Assignment (in 3-Aminooxy-1-propanamine) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H₂N-O-CH₂ - | ~3.8 | Triplet |

| -CH₂-CH₂ -CH₂- | ~1.8 | Quintet |

| -CH₂ -NH₂ | ~2.9 | Triplet |

| H₂ N-O- | ~5.5 (broad) | Singlet |

| -NH₂ | ~1.5 (broad) | Singlet |

| This is a predicted spectrum and may not represent the actual experimental values. |

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to N-H stretching of the aminooxy group, C-H stretching of the alkyl chain and methyl groups, C-N stretching of the tertiary amine, and N-O stretching of the aminooxy group.

Chromatographic Methods for Separation, Isolation, and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for profiling its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of the polar aminooxy and amine groups, direct analysis of this compound by GC might be challenging and could require derivatization to increase its volatility and improve peak shape. A common derivatization agent for amines is trifluoroacetic anhydride. The separation would be performed on a capillary column with a suitable stationary phase, and detection would typically be carried out using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

The following table provides an illustrative example of HPLC purity data for a related compound, 3-chloro-N,N-dimethylpropan-1-amine , which demonstrates how purity and impurity profiles are typically presented.

| Parameter | Specification | Test Results |

| Purity | ≥99.0% | 99.7% |

| Unspecified Impurities | ≤0.10% each | <0.10% |

Quantitative Analysis Techniques in Complex Chemical and Biological Systems

Accurate quantification of this compound in complex matrices such as chemical reaction mixtures or biological samples is crucial for many research applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and selective quantification of compounds in complex mixtures. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A specific precursor ion corresponding to the protonated molecule of this compound would be selected and fragmented to produce characteristic product ions. By monitoring these specific mass transitions (Selected Reaction Monitoring or SRM), the compound can be accurately quantified even in the presence of interfering substances. The use of a stable isotope-labeled internal standard is highly recommended for achieving the highest accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples or after derivatization, GC-MS can also be used for quantitative analysis. Similar to LC-MS/MS, by operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions characteristic of the analyte can be monitored to achieve sensitive and selective quantification.

Radiometric Assays: For aminooxy-containing compounds, radiometric assays can be a highly specific and sensitive quantification method. This involves reacting the aminooxy group with a radiolabeled carbonyl compound, such as [¹⁴C]acetone, to form a radiolabeled oxime. The radioactivity of the resulting product is then measured, which is directly proportional to the concentration of the aminooxy compound in the sample.

The following table outlines key parameters for a hypothetical LC-MS/MS method for the quantification of this compound.

| Parameter | Description |

| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

| Internal Standard | Stable isotope-labeled this compound |

Q & A

What synthetic strategies are effective for preparing 3-(aminooxy)-N,N-dimethylpropan-1-amine, and how can reaction conditions be optimized to achieve high yields?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, substituting a halogenated precursor (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, CAS 5407-04-5, as in ) with hydroxylamine under basic conditions (pH 8–10) in ethanol/water mixtures. Reaction optimization may involve adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometry of hydroxylamine. highlights the use of ethyl acetate at 70°C for imine formation, which could be adapted for aminooxy group introduction. Purification via recrystallization (e.g., acetic acid as in ) or column chromatography ensures high purity. Reaction progress should be monitored via TLC or NMR spectroscopy .

How can NMR spectroscopy confirm the structural integrity and purity of this compound?

Methodological Answer:

1H and 13C NMR are critical for structural validation. Key signals include:

- 1H NMR :

- δ 2.20–2.35 ppm (N,N-dimethyl groups, singlet, 6H).

- δ 2.45–2.60 ppm (CH2 adjacent to dimethylamine, multiplet, 2H).

- δ 3.30–3.50 ppm (CH2 linked to aminooxy group, triplet, 2H).

- δ 4.50–5.00 ppm (NH2-O, broad singlet, 2H).

- 13C NMR :

What role does the aminooxy group play in bioconjugation chemistry, and how can this compound be applied in oxime ligation?

Methodological Answer:

The aminooxy group (-ONH2) reacts selectively with ketones or aldehydes to form stable oxime bonds, enabling site-specific bioconjugation (e.g., protein labeling). To employ this compound:

Reaction Setup : Use pH 4–5 acetate buffer for optimal kinetics.

Molar Ratio : 1.5–2.0 equivalents of aminooxy compound to aldehyde/ketone-containing substrate.

Incubation : 12–24 hours at 25°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.